molecular formula C16H23NO3 B5335447 (2,6-dimethylmorpholin-4-yl)-(3-propan-2-yloxyphenyl)methanone

(2,6-dimethylmorpholin-4-yl)-(3-propan-2-yloxyphenyl)methanone

Cat. No.: B5335447
M. Wt: 277.36 g/mol
InChI Key: QHWZSMKDTHNNCJ-UHFFFAOYSA-N
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Description

(2,6-dimethylmorpholin-4-yl)-(3-propan-2-yloxyphenyl)methanone is an organic compound that features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a phenyl ring substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dimethylmorpholin-4-yl)-(3-propan-2-yloxyphenyl)methanone typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution with Methyl Groups: The 2 and 6 positions of the morpholine ring are methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Phenyl Ring: The phenyl ring is synthesized separately, starting with a suitable benzene derivative.

    Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group is introduced via an etherification reaction using propan-2-ol and a suitable leaving group such as tosyl chloride.

    Coupling of the Two Fragments: The final step involves coupling the morpholine and phenyl fragments through a carbonyl linkage, typically using a Friedel-Crafts acylation reaction with an appropriate acyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Drug Development: It is being investigated for its potential as a lead compound in the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

    Anti-inflammatory Activity: The compound is also being explored for its anti-inflammatory effects.

Industry

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-dimethylmorpholin-4-yl)-(3-propan-2-yloxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2,6-dimethylmorpholin-4-yl)-(3-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    (2,6-dimethylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone: Similar structure but with the propan-2-yloxy group at the 4 position of the phenyl ring.

    (2,6-dimethylmorpholin-4-yl)-(3-ethoxyphenyl)methanone: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

(2,6-dimethylmorpholin-4-yl)-(3-propan-2-yloxyphenyl)methanone is unique due to the specific positioning of the propan-2-yloxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, such as enhanced solubility or specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(3-propan-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11(2)19-15-7-5-6-14(8-15)16(18)17-9-12(3)20-13(4)10-17/h5-8,11-13H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWZSMKDTHNNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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